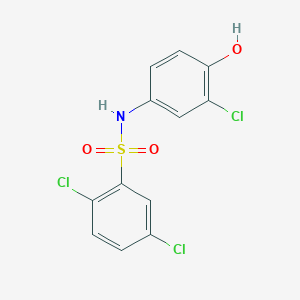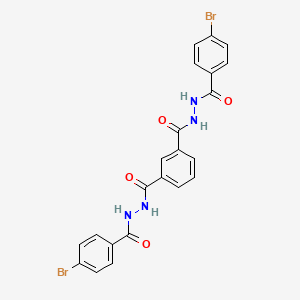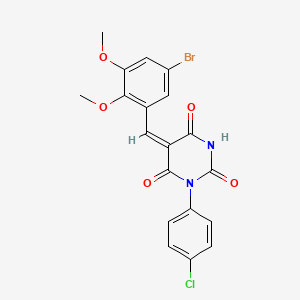![molecular formula C17H15ClN4OS2 B3740047 N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B3740047.png)
N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea
Vue d'ensemble
Description
The compound “N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-phenylurea” is a type of 1,3,4-thiadiazole derivative . It was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The compound consists of a benzene ring and a 1,3,5-triazine ring .
Molecular Structure Analysis
The crystal structure of the compound belongs to the monoclinic system with space group P 2 1 / c . All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71° and all non-hydrogen atoms of the 1,3,5-triazine ring were not planar, but exhibited a half-chair conformation .Mécanisme D'action
Target of Action
The primary target of N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-phenylurea is the bacterium Helicobacter pylori . This Gram-negative microaerophilic bacterium is associated with chronic gastritis, peptic ulcers, and gastric cancer .
Mode of Action
The compound interacts with its target, Helicobacter pylori, by inhibiting its growth and multiplication pylori .
Biochemical Pathways
The compound affects the biochemical pathways of Helicobacter pylori, leading to its inhibition . The specific pathways and downstream effects are not fully elucidated, but the compound’s anti-H. pylori activity suggests it disrupts essential bacterial processes.
Pharmacokinetics
pylori activity suggests it has good bioavailability .
Result of Action
The compound exhibits strong anti-H. pylori activity, inhibiting the growth and multiplication of the bacterium . This results in the alleviation of conditions associated with H. pylori infection, such as chronic gastritis and peptic ulcers .
Action Environment
The compound is effective against H. pylori in the harsh and highly acidic conditions of the stomach, where the bacterium grows and multiplies . Environmental factors such as pH and the presence of other gastric contents likely influence the compound’s action, efficacy, and stability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CTMU is its ability to inhibit the activity of various enzymes, which makes it a potential candidate for the development of novel therapeutics. However, one of the limitations of CTMU is its low solubility in water, which makes it difficult to administer in vivo. This limitation can be overcome by formulating CTMU in a suitable delivery system.
Orientations Futures
There are several future directions for the research on CTMU. One of the potential directions is to further explore its potential applications in the treatment of various neurological disorders. Another direction is to investigate the molecular mechanisms underlying its anti-inflammatory and antioxidant effects. Additionally, the development of novel delivery systems for CTMU can improve its solubility and bioavailability, making it a more viable candidate for in vivo studies.
Conclusion
In conclusion, CTMU is a synthetic compound that has shown promising results in various studies related to its potential applications in scientific research. Its mechanism of action involves the inhibition of various enzymes, which makes it a potential candidate for the development of novel therapeutics. Further research is needed to fully explore its potential applications and to overcome its limitations.
Applications De Recherche Scientifique
CTMU has been extensively studied for its potential applications in scientific research. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. CTMU has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS2/c18-13-8-6-12(7-9-13)10-24-11-15-21-22-17(25-15)20-16(23)19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHLZNGNGSZPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B3739964.png)
![methyl 5-bromo-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3739972.png)

![1-(4-bromophenyl)-4-{[5-(3-bromophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B3739980.png)

![4-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3739995.png)
![N-cyclohexyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3740000.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3740009.png)



![N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3740040.png)
![5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B3740054.png)
